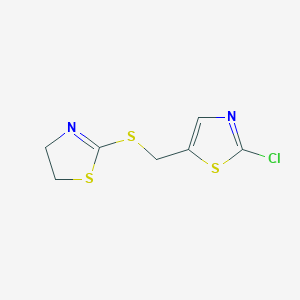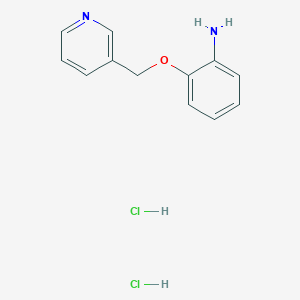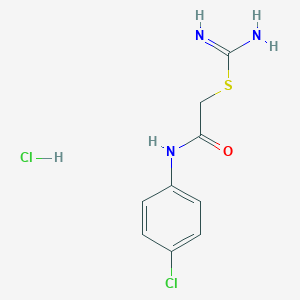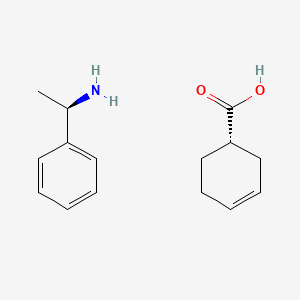
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide, commonly referred to as CTMTS, is a synthetic compound that has been used in scientific research for a variety of applications. CTMTS is a member of the thiazole family of heterocyclic compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. This compound has been studied in the context of its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical properties of compounds related to thiazoles and thiadiazoles. For instance, the study of oxazolo[3,2‐a]pyridinium salts showed that sulfides formed by the reaction of α-halo ketones with 2-mercaptopyridine can be cyclized to form thiazolo[3, 2-a]pyridinium salts, highlighting a method for synthesizing related compounds (Bradsher & Zinn, 1966). Additionally, the copper-promoted oxidation of 1-methylimidazoline-2(3H)-thione to bis(1-methylimidazol-2-yl)sulfide showcases a reaction involving a thione to sulfide transformation, indicative of the reactivity of sulfur-containing heterocycles (Ainscough et al., 1991).
Complex Formation and Characterization
Studies on the complexes of heterocyclic thiones and Group 12 metals have provided insights into the formation and characterization of metal complexes involving thiazole derivatives. These studies demonstrate the versatility of thiazole compounds in forming structurally diverse complexes, which could have implications for their use in catalysis, materials science, and as ligands in coordination chemistry (Bell et al., 2004).
Potential Applications in Materials Science
The electronic structure and interface properties of a model molecule for organic solar cells, which includes a thiadiazole derivative, have been studied to understand its interaction with gold. This research suggests potential applications of such compounds in the development of new materials for electronic and photovoltaic devices (Hintz et al., 2010).
properties
IUPAC Name |
2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNQZDTSNAAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)

![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)




methanone](/img/structure/B2683823.png)

![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)